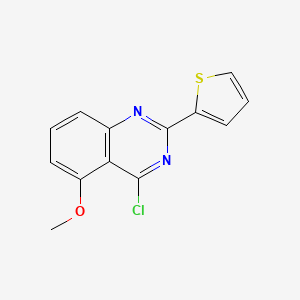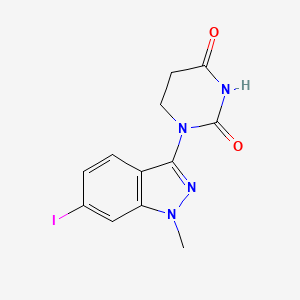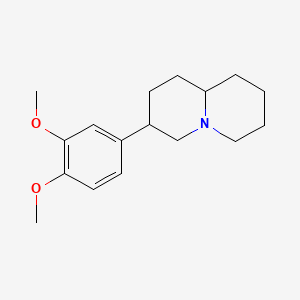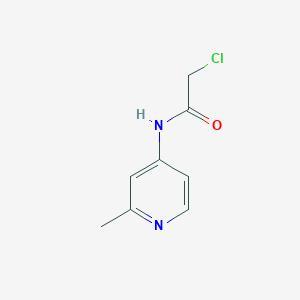![molecular formula C8H8N2OS B13940330 (R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(methylsulfinyl)- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, with a methylsulfinyl group attached at the second position.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(methylsulfinyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by oxidation to introduce the methylsulfinyl group. One common method includes the reaction of 2-methylbenzimidazole with sulfoxides under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis for better efficiency .
Chemical Reactions Analysis
1H-Benzimidazole, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole, 2-(methylsulfinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Benzimidazole, 2-(methylsulfinyl)- exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of microbial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to interfere with cell division and induce apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(methylsulfinyl)- can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the sulfinyl group, resulting in different reactivity and biological activity.
2-(Methylthio)benzimidazole: Contains a methylthio group instead of a methylsulfinyl group, leading to variations in oxidation states and chemical behavior.
2-(Methylsulfonyl)benzimidazole: Features a sulfonyl group, which is more oxidized than the sulfinyl group, affecting its chemical properties and applications.
The uniqueness of 1H-Benzimidazole, 2-(methylsulfinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methylsulfinyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-12(11)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUOZCQDBYFKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)


